2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone
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Overview
Description
2,2,2-Trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone is a complex organic compound characterized by the presence of trifluoromethyl, methoxyphenyl, and phenylsulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tetrahydropyrimidine ring: This can be achieved through a cyclization reaction involving appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the methoxyphenyl and phenylsulfonyl groups: These groups can be introduced through nucleophilic substitution reactions using corresponding halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
2,2,2-Trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The methoxyphenyl and phenylsulfonyl groups contribute to the compound’s binding affinity and specificity towards certain enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
- Ethanone, 2,2,2-trifluoro-1-[2-[(4-methoxyphenyl)amino]phenyl]-
- 2,2,2-Trifluoro-1-(9-anthryl)ethanol
Uniqueness
2,2,2-Trifluoro-1-[2-(4-methoxyphenyl)-3-(phenylsulfonyl)tetrahydropyrimidin-1(2H)-yl]ethanone is unique due to its combination of trifluoromethyl, methoxyphenyl, and phenylsulfonyl groups, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19F3N2O4S |
---|---|
Molecular Weight |
428.4 g/mol |
IUPAC Name |
1-[3-(benzenesulfonyl)-2-(4-methoxyphenyl)-1,3-diazinan-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C19H19F3N2O4S/c1-28-15-10-8-14(9-11-15)17-23(18(25)19(20,21)22)12-5-13-24(17)29(26,27)16-6-3-2-4-7-16/h2-4,6-11,17H,5,12-13H2,1H3 |
InChI Key |
BTOFZYZRTLJXBT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCCN2S(=O)(=O)C3=CC=CC=C3)C(=O)C(F)(F)F |
Origin of Product |
United States |
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